3,4-dihydro-2H-1-benzopyran-6-sulfonic acid
Description
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonic acid |
InChI |
InChI=1S/C9H10O4S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,10,11,12) |
InChI Key |
ZCDMGFHZKGALMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)O)OC1 |
Origin of Product |
United States |
Preparation Methods
Benzopyran Synthesis
The parent compound, 3,4-dihydro-2H-1-benzopyran, is synthesized via Friedel-Crafts alkylation of phenol with γ-butyrolactone. The resulting intermediate is isolated and purified via column chromatography (hexane/ethyl acetate).
Sulfonation Conditions
Sulfonation employs fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours. The oxygen atom in the pyran ring activates the benzene ring’s ortho and para positions, favoring sulfonation at the 6th position (para to the oxygen).
Reaction Optimization:
-
Temperature: Higher temperatures (>100°C) risk over-sulfonation or ring-opening.
-
Acid Strength: Oleum (65% SO₃) increases reactivity but requires precise stoichiometry to avoid decomposition.
Yield and Selectivity:
-
Regioselectivity: 6-Sulfonation dominates (70–80%), with minor 8-sulfonation byproducts (10–15%).
-
Yield: 50–60% after recrystallization (methanol/HCl).
Halogenation and Sulfonic Acid Substitution
This route introduces the sulfonic acid group via nucleophilic displacement of a halogen atom at position 6.
Bromination of Benzopyran
The benzopyran ring is brominated at position 6 using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The bromine atom’s position is confirmed via ¹H NMR (δ 7.2–7.4 ppm, aromatic H).
Sulfonation via Nucleophilic Substitution
The brominated intermediate reacts with sodium sulfite (Na₂SO₃) in aqueous ethanol at 120°C for 24 hours. The SNAr mechanism proceeds efficiently due to the electron-withdrawing effect of the pyran oxygen.
Reaction Metrics:
-
Conversion: >90% (monitored via TLC).
-
Yield: 65–75% after ion-exchange chromatography (Amberlite IR-120).
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Regioselectivity | Moderate | High | Very High |
| Overall Yield | 30–40% | 50–60% | 65–75% |
| Scalability | Moderate | High | Low |
| Cost | Low | Moderate | High |
Key Insights:
-
Method 1 suits small-scale production but struggles with reproducibility.
-
Method 2 balances yield and scalability, ideal for industrial applications.
-
Method 3 offers superior regiocontrol but requires costly bromination steps.
Industrial-Scale Production Considerations
For large-scale synthesis, Method 2 is optimized as follows:
-
Continuous Flow Reactors: Enhance heat transfer during sulfonation, reducing side reactions.
-
Catalyst Recycling: ZnCl₂ from cyclization steps is recovered via aqueous extraction (85% efficiency).
-
Waste Management: SO₃ byproducts are neutralized with Ca(OH)₂ to form gypsum (CaSO₄).
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Medicinal Applications
A. Anti-inflammatory and Antiallergic Effects
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit 5-lipoxygenase, an enzyme involved in the production of leukotrienes that mediate inflammatory responses. This action makes it potentially useful for treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
B. Cardiovascular Benefits
Research indicates that derivatives of this compound can inhibit platelet aggregation, which is crucial in preventing thrombus formation and managing cardiovascular diseases. The compounds can be administered orally or intravenously at varying doses depending on the condition being treated .
Pharmacological Studies
A. Mechanism of Action
Recent studies have characterized the interaction of benzopyran derivatives with potassium channels, particularly the Kir3.1/Kir3.4 heterotetrameric channels. These interactions suggest potential applications in managing arrhythmias by selectively prolonging atrial refractory periods without affecting ventricular action potentials .
B. Synthesis and Derivatives
The synthesis of various derivatives has been explored to enhance the pharmacological profile of this compound. For example, modifications have led to compounds that demonstrate improved efficacy against specific diseases while maintaining low toxicity levels .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
6-Fluoro-3,4-Dihydro-2H-1-Benzopyran-2-Carboxylic Acid
Structural Differences :
- Functional Groups : The target compound has a sulfonic acid group (-SO₃H) at position 6, whereas this analog features a carboxylic acid (-COOH) at position 2 and a fluorine atom at position 6 .
- Electron Effects : Fluorine’s electronegativity enhances ring stability and influences electronic distribution, while the sulfonic acid group increases acidity and hydrophilicity.
Physicochemical Properties :
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Core Structure: Caffeic acid is a phenolic compound with a propenoic acid side chain, lacking the benzopyran ring system .
- Functional Groups : It has two hydroxyl (-OH) groups at positions 3 and 4 and a carboxylic acid (-COOH) group.
Physicochemical Properties :
Research Findings and Trends
- Sulfonic Acid Derivatives : Compounds with -SO₃H groups are increasingly explored for drug delivery systems due to their ability to improve solubility and modify pharmacokinetics.
- Fluorinated Analogs : Fluorine substitution, as seen in the 6-fluoro derivative, enhances metabolic stability and binding affinity in drug design .
- Phenolic vs. Sulfonic Acids: While phenolic acids like caffeic acid dominate in natural product research, sulfonic acid derivatives are more common in synthetic chemistry and industrial applications .
Biological Activity
3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid is an organic compound belonging to the benzopyran family, characterized by a benzopyran ring system with a sulfonic acid group at the 6-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The following sections will discuss the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₁H₁₄O₃S
- Molecular Weight : Approximately 214.24 g/mol
The sulfonic acid functionality enhances solubility and reactivity compared to other benzopyrans, allowing for specific interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Studies suggest that it may inhibit key signaling pathways involved in inflammation, such as the NF-kB pathway.
Antioxidant Activity
This compound also demonstrates antioxidant properties, scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase in various biological systems .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways.
- Receptor Modulation : It has been explored for its potential effects on serotonin receptors, particularly the 5-HT1A receptor, where derivatives have shown agonistic activity .
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of 3,4-dihydro-2H-1-benzopyran exhibited potent antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 32–64 µg/mL, indicating significant antimicrobial potential.
- Anti-inflammatory Research : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a reduction of inflammatory markers such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Comparative Analysis with Related Compounds
The following table compares this compound with related benzopyran derivatives based on their biological activities:
Q & A
Q. How can researchers assess the stability of sulfonic acid derivatives under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., desulfonated benzopyrans) and calculate degradation kinetics using pseudo-first-order models. Validate with Arrhenius plots for shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
